7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one
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Overview
Description
7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one, also known as osthol, is a naturally occurring coumarin derivative. It is isolated from various plants, including Prangos pabularia. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one typically involves the modification of the lactone ring of coumarin derivatives. One common method is the condensation of 7-methoxycoumarin with 3-methylbut-2-en-1-ol under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, followed by purification using chromatographic techniques. The large-scale synthesis may also employ catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one involves multiple molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.
Antiviral Activity: Interferes with viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one
- 6-Methoxy-7-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one
- 7-Methoxy-8-[(1E)-3-methylbuta-1,3-dien-1-yl]chromen-2-one
Uniqueness
7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one stands out due to its unique combination of biological activities and its ability to undergo various chemical modifications. Its methoxy group at the 7th position and the specific configuration of the butadienyl side chain contribute to its distinct properties and enhanced biological activity compared to similar compounds .
Properties
IUPAC Name |
7-methoxy-8-(3-methylbuta-1,3-dienyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYDTKNZVGNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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